molecular formula C4H9BrClN B6162748 3-(bromomethyl)azetidine hydrochloride CAS No. 2231675-34-4

3-(bromomethyl)azetidine hydrochloride

Cat. No.: B6162748
CAS No.: 2231675-34-4
M. Wt: 186.5
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are significant motifs in organic chemistry. researchgate.netorganic-chemistry.org They are integral to numerous natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. bldpharm.com The presence of an azetidine (B1206935) ring can impart desirable physicochemical properties to a molecule, such as improved metabolic stability, solubility, and target-binding affinity. rsc.orgrsc.org Their utility extends to being key intermediates and building blocks for more complex heterocyclic systems. organic-chemistry.orgambeed.com The development of synthetic methods to access functionalized azetidines is a testament to their growing importance in fields ranging from pharmaceuticals to materials science. rsc.orgambeed.com

Overview of Strained Ring Systems in Chemical Transformations

The inherent ring strain in three- and four-membered rings is a primary driver of their chemical reactivity. ambeed.comrsc.org This strain, a combination of angle strain and torsional strain, elevates the ground-state energy of the molecule, thereby lowering the activation energy for reactions that lead to ring-opening. This makes strained rings susceptible to reactions with a variety of nucleophiles and electrophiles, which can proceed in a highly regio- and stereoselective manner. Consequently, strained rings like azetidines are excellent substrates for transformations that construct more complex, functionally decorated molecules that would be difficult to access through other synthetic routes. rsc.orgrsc.org

Role of 3-(Bromomethyl)azetidine (B15306718) Hydrochloride as a Key Synthetic Intermediate

3-(Bromomethyl)azetidine hydrochloride is a valuable building block in organic synthesis, primarily functioning as an electrophilic scaffold for introducing the azetidin-3-ylmethyl group. The hydrochloride salt form enhances stability and handling of the otherwise reactive free amine. The key to its utility lies in the "bromomethyl" group (—CH₂Br) attached to the 3-position of the azetidine ring. This group serves as an excellent leaving group in nucleophilic substitution reactions.

This reactivity allows for the facile attachment of a wide range of nucleophiles—including amines, thiols, and carbanions—to the azetidine core. For instance, the synthesis of various 3-substituted azetidines has been accomplished through the reaction of 3-bromo- (B131339) or 3-iodo-azetidines with different nucleophiles. researchgate.netrsc.org The bromomethyl derivative provides a one-carbon extension, offering greater flexibility in molecular design compared to direct substitution on the ring. This makes this compound a strategic tool for chemists aiming to incorporate the unique three-dimensional and polar characteristics of the azetidine motif into larger molecules, particularly in the design of novel therapeutic agents. nih.govnih.gov

Compound Data

Below are tables detailing the properties of the primary compound of interest and related structures mentioned in the text.

Table 1: Properties of 3-(Bromomethyl)azetidine and its Hydrochloride Salt

Property1-Boc-3-(bromomethyl)azetidine fishersci.no3-Bromoazetidine hydrochloride nih.govThis compound bldpharm.com
IUPAC Name tert-butyl 3-(bromomethyl)azetidine-1-carboxylate3-bromoazetidine;hydrochloride3-(bromomethyl)azetidine;hydrochloride
Molecular Formula C9H16BrNO2C3H7BrClNC4H9BrClN
Molecular Weight 250.13 g/mol 172.45 g/mol Not specified
CAS Number Not specified53913-82-92231675-34-4

Properties

CAS No.

2231675-34-4

Molecular Formula

C4H9BrClN

Molecular Weight

186.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl Azetidine Hydrochloride and Its Analogues

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is the crucial step in the synthesis of its derivatives. Key strategies involve forming a carbon-nitrogen (C-N) bond to close the four-membered ring or rearranging a smaller ring system to expand it into the azetidine scaffold.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and direct method for forming the azetidine ring. This approach involves a precursor molecule containing a nitrogen nucleophile and a carbon atom with a leaving group at the γ-position, leading to a 4-exo-tet cyclization.

The formation of azetidines via intramolecular SN2 reactions is a foundational strategy. nih.govfrontiersin.org This method utilizes acyclic precursors, typically γ-amino alcohols, where the hydroxyl group is converted into a good leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (mesylate, tosylate). The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the strained four-membered ring. nih.govfrontiersin.org

For instance, the synthesis of azetidine itself can be achieved from precursors like 1-bromo-3-chloropropane (B140262), which reacts with a nitrogen source like toluenesulfonamide to form the protected azetidine. google.com The key to these reactions is the proper activation of the γ-position to facilitate the nucleophilic attack by the amine. This method is versatile and allows for the preparation of various substituted azetidines by choosing appropriately substituted starting materials. clockss.org

The efficiency of intramolecular cyclization is often enhanced by the use of a base. The base deprotonates the amine or a protected amine (like a sulfonamide), increasing its nucleophilicity and promoting the ring-closing displacement of the leaving group. rsc.org This approach is particularly useful when the nitrogen nucleophile is not sufficiently reactive on its own.

A variety of bases can be employed, with the choice depending on the substrate and the leaving group. For example, strong bases are required for the cyclization of precursors containing electron-withdrawing groups on the nitrogen, which reduce its nucleophilicity. Research has demonstrated the synthesis of N-tosyl-2,4-disubstituted azetidines from a 1,3-amino alcohol precursor by refluxing with potassium hydroxide (B78521) and tosyl chloride. clockss.org Similarly, other studies have utilized bases like potassium carbonate for the cyclization of dibromopropanoate derivatives. clockss.org

Table 1: Examples of Base-Promoted Azetidine Synthesis

PrecursorBaseSolventProductReference
N-Tosyl-1,3-aminoalcoholPotassium Hydroxide (KOH)Not specifiedcis-N-Tosyl-2,4-disubstituted azetidine clockss.org
Dibromopropanoate derivativePotassium Carbonate (K₂CO₃)Acetonitrile (B52724) (MeCN)N-Substituted azetidine clockss.org
N-(ω-chloroethyl)-Boc-glycineLithium diisopropylamide (LDA)Not specifiedN-Boc-azetidine-2-carboxylic acid clockss.org

Reductive cyclization offers an alternative route to the azetidine ring. One prominent example is the cyclization of γ-haloimines. clockss.orgmagtech.com.cn In this method, the imine is first formed, and then a reducing agent facilitates the cyclization, which involves the formation of the C-N bond.

A more advanced strategy involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. rsc.org This powerful method can form azetidines from readily available amine precursors. The key step is a reductive elimination from an alkyl–Pd(IV) intermediate, which is generated by the oxidation of a Pd(II) complex. rsc.org This process demonstrates high functional group tolerance and provides access to a wide range of functionalized azetidines. rsc.org

Rearrangement-Based Syntheses

Rearrangement reactions provide a sophisticated means of accessing the azetidine scaffold, most notably through the expansion of smaller, more readily available aziridine (B145994) rings.

The conversion of three-membered aziridine rings into four-membered azetidines is a powerful strategy for synthesizing complex azetidine derivatives, often with high stereocontrol. nih.gov This one-carbon homologation can be achieved through various catalytic systems.

A groundbreaking approach involves a biocatalytic nih.govacs.org-Stevens rearrangement. acs.orgnih.govchemrxiv.org Researchers have engineered a "carbene transferase" enzyme from a cytochrome P450 variant (P411-AzetS) that catalyzes the enantioselective one-carbon ring expansion of aziridines. nih.govresearchgate.net The enzyme utilizes a diazo compound as a carbene source, which reacts with the aziridine to form a reactive aziridinium (B1262131) ylide intermediate. nih.govresearchgate.net Crucially, the enzyme's active site directs the reaction towards the desired nih.govacs.org-Stevens rearrangement, suppressing competing side reactions like cheletropic extrusion of olefins, and achieves exceptional stereocontrol. acs.orgnih.govresearchgate.net

Table 2: Biocatalytic Ring Expansion of Aziridines

Aziridine SubstrateBiocatalystProductEnantiomeric Ratio (er)Reference
N-Benzoyl-2-phenylaziridineP411-AzetSN-Benzoyl-3-phenylazetidine99:1 nih.govacs.org
N-Benzoyl-2-(4-methoxyphenyl)aziridineP411-AzetSN-Benzoyl-3-(4-methoxyphenyl)azetidine>99:1 nih.gov
N-Benzoyl-2-(thiophen-2-yl)aziridineP411-AzetSN-Benzoyl-3-(thiophen-2-yl)azetidine99:1 nih.gov

Besides biocatalysis, transition metal catalysis is widely used. The reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.govrsc.org This reaction proceeds through a rhodium-catalyzed formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade that effectively transfers chirality from the substrate to the product. nih.gov Other metals, such as palladium, have also been employed to catalyze the ring expansion of methyleneaziridines with carbon monoxide to furnish 3-methyleneazetidin-2-ones. rsc.org Furthermore, thermal isomerization of specific aziridine derivatives, such as those containing a 2-bromomethyl-2-methyl substituent, can also lead to the formation of the corresponding azetidines. scispace.com

Intermediacy of Bicyclic Aziridinium Salts in Rearrangements

The rearrangement of bicyclic aziridinium salts presents a sophisticated method for the synthesis of substituted azetidines. These strained intermediates can undergo nucleophilic attack, leading to ring-opening and the formation of a functionalized azetidine ring.

One notable approach involves the ring expansion of bicyclic methylene aziridines. nih.govnih.gov Computational and experimental studies have shown that these reactions can proceed through the formation of an aziridinium ylide. This intermediate is precisely positioned for a concerted, asynchronous researchgate.netnih.gov-Stevens-type rearrangement to yield highly functionalized azetidines. nih.govnih.gov The concerted nature of this rearrangement allows for the stereospecific transfer of chirality from the starting material to the azetidine product. nih.govnih.gov

In other instances, the ring-opening of bicyclic aziridinium ions by nucleophiles like methanol (B129727) can lead to 3-substituted azetidines. researchgate.net The regioselectivity of the nucleophilic attack is a critical aspect of these rearrangements. The attack can occur at either the bridgehead or the methylene carbon of the bicyclic system, and the outcome is often influenced by the nature of the substituents and the reaction conditions. The intermediacy of these bicyclic aziridinium ions is a key feature that distinguishes these pathways from those involving non-bridged carbocationic intermediates. researchgate.net

For example, the thermal isomerization of certain 2-(bromomethyl)aziridine-2-carboxylates to 3-bromoazetidine-3-carboxylic acid derivatives is believed to proceed through such bicyclic intermediates. nih.govrsc.org The aziridines, formed as the kinetically favored products, can be converted to the thermodynamically more stable azetidines upon heating. rsc.org

Double Nucleophilic Substitution (SN2) Reactions for Azetidine Scaffolds

A classical and widely used method for constructing the azetidine ring is through an intramolecular double nucleophilic substitution (SN2) reaction. nih.govnih.gov This strategy typically involves a precursor molecule containing both a nucleophilic amine and two leaving groups positioned at appropriate carbons (e.g., a 1,3-relationship).

A common approach starts with a 1,3-propanediol (B51772) derivative. The hydroxyl groups are converted into good leaving groups, such as mesylates or triflates. Subsequent reaction with a primary amine or a protected amine like benzylamine (B48309) leads to a tandem N-alkylation process. organic-chemistry.org The first SN2 reaction forms a γ-amino alcohol derivative, which then undergoes intramolecular cyclization via a second SN2 reaction to form the azetidine ring. rsc.orgorganic-chemistry.org The stereochemistry of the starting diol can be used to control the stereochemistry of the final azetidine product. youtube.com

This method's efficiency depends on several factors, including the nature of the leaving group, the strength of the nucleophile, and the absence of significant steric hindrance that could impede the backside attack characteristic of SN2 reactions. youtube.comyoutube.com

Table 1: Examples of Azetidine Synthesis via Double SN2 Reactions

Starting Material Reagents Product Yield
(R)-(-)-1,3-Butanediol 1. MsCl, Et3N; 2. Benzylamine (S)-1-Benzyl-2-methylazetidine 53%
2-Substituted-1,3-propanediol 1. Tf2O, Base; 2. Primary Amine 1,3-Disubstituted Azetidines -

Data sourced from reference rsc.orgorganic-chemistry.org. Yields are representative and can vary based on specific substrates and conditions.

Metal-Catalyzed and Organocatalytic Approaches to Azetidines

Modern synthetic chemistry has seen a surge in the development of catalytic methods for azetidine synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical methods. researchgate.netmdpi.com

Metal-Catalyzed Syntheses: Transition metals like palladium, copper, rhodium, and iron are effective catalysts for various azetidine-forming reactions. rsc.orgrsc.org Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for synthesizing azetidines from picolinamide-protected amines. organic-chemistry.orgrsc.org This method involves the formation of a high-valent palladium intermediate that facilitates the C-N bond formation. rsc.org

Copper-catalyzed intramolecular cross-coupling reactions are also employed. For instance, 1-(2-bromobenzyl)azetidine-2-carboxamides can be cyclized using a CuI/N,N-dimethylglycine catalyst system. nih.gov Furthermore, iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents allows for the introduction of a wide range of substituents at the C3 position. rsc.org Other notable metal-catalyzed approaches include titanium-mediated Kulinkovich-type reactions and gold-catalyzed oxidative cyclizations of N-propargylsulfonamides. rsc.orgnih.gov

Organocatalytic Syntheses: Organocatalysis provides a metal-free alternative for azetidine synthesis. researchgate.net Chiral pyrrolidine-based catalysts have been used in [2+2] annulation reactions between aldehydes and aldimines to produce azetidin-2-ols with high diastereoselectivity. rsc.org These reactions proceed through a chiral enamine intermediate. The choice of the organocatalyst and base is crucial for achieving high yields and selectivity. rsc.org Another innovative approach is the visible light-mediated aza Paternò–Büchi reaction, which uses an iridium photocatalyst to facilitate the [2+2] cycloaddition between imine and alkene moieties, yielding highly functionalized azetidines. nih.gov

Introduction of the Bromomethyl Moiety

Once the azetidine scaffold is in place, the next crucial step is the introduction of the bromomethyl group at the C3 position. This is typically achieved through the functional group interconversion of a pre-existing group at that position.

Direct Halogenation Methods

Direct halogenation of a 3-methylazetidine (B2440550) to form a 3-(bromomethyl)azetidine (B15306718) is generally a challenging and less common approach. Radical bromination conditions could potentially lead to a mixture of products and may not be compatible with the sensitive azetidine ring. Therefore, indirect methods are overwhelmingly favored.

Functional Group Interconversions for Bromomethyl Formation

The most reliable and common strategy for introducing the bromomethyl group is through the conversion of a more accessible functional group, primarily a hydroxymethyl group. ub.edu

The synthesis often begins with a commercially available precursor like N-Boc-azetidin-3-one or a derivative of azetidine-3-carboxylic acid. nih.govresearchgate.net For instance, the ester of N-Boc-azetidine-3-carboxylic acid can be reduced to the corresponding N-Boc-3-(hydroxymethyl)azetidine using a reducing agent like lithium aluminum hydride (LAH) or sodium borohydride.

Once the 3-(hydroxymethyl)azetidine is obtained, the hydroxyl group can be converted to a bromide. Several standard synthetic methods are available for this transformation:

Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert the alcohol to the corresponding bromide under mild conditions. This is a classic SN2-type reaction.

Phosphorus Tribromide (PBr₃): Treatment of the alcohol with PBr₃ is another effective method for this conversion.

Mesylation/Tosylation followed by Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively. Subsequent displacement with a bromide salt (e.g., LiBr or NaBr) in an SN2 reaction yields the desired 3-(bromomethyl)azetidine.

Finally, deprotection of the nitrogen (e.g., removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid) yields the target compound, 3-(bromomethyl)azetidine, which is typically isolated as its hydrochloride salt to improve stability and handling. bldpharm.com

Control of Stereochemistry in 3-(Bromomethyl)azetidine Hydrochloride Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of substituted azetidines. rijournals.com For 3-substituted azetidines, the C3 position is a potential stereocenter if the substituents at N1 and C2/C4 are different.

Stereocontrol can be achieved through several strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor is a common strategy. For example, chiral amino acids can be used as starting materials. nih.gov Similarly, using an enantiopure 1,3-diol in a double SN2 cyclization can establish the stereochemistry of the resulting azetidine. rsc.org

Asymmetric Catalysis: The use of chiral catalysts, in either metal-catalyzed or organocatalytic reactions, can induce enantioselectivity. researchgate.netmdpi.com For instance, chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other during the ring-forming step. mdpi.comrsc.org Asymmetric [2+2] cycloadditions are a prime example of this approach. rsc.orgnih.gov

Diastereoselective Reactions: When a stereocenter is already present in the substrate, it can direct the formation of a new stereocenter. For example, in the rearrangement of some bicyclic aziridinium salts, the existing chirality can be transferred with high fidelity to the azetidine product. nih.govnih.gov

Stereospecific Reactions: Reactions that proceed via a defined mechanism, such as the SN2 reaction, are inherently stereospecific. The conversion of a chiral 3-(hydroxymethyl)azetidine to a 3-(bromomethyl)azetidine via a two-step process involving mesylation and bromide displacement will proceed with a predictable inversion of configuration at the C3-methylene carbon if it were a stereocenter. youtube.com

In the specific case of synthesizing an enantiomerically pure form of 3-(bromomethyl)azetidine, one would typically start with an enantiopure precursor, such as (R)- or (S)-N-Boc-azetidine-3-carboxylic acid, and carry the stereocenter through the synthetic sequence. nih.gov

Diastereoselective Synthetic Routes

The control of stereochemistry is a critical aspect of synthesizing complex molecules. In the context of azetidines, diastereoselective methods allow for the specific formation of one diastereomer over others, which is crucial for determining the biological activity and physicochemical properties of the final compound.

One notable diastereoselective method involves the Staudinger [2+2] cyclocondensation. For instance, the reaction of acetoxyketene with epoxyimines can produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov Subsequent intramolecular ring closure via epoxide ring opening leads to stereodefined bicyclic β-lactams. nih.gov

The synthesis of α-bromo N-alkoxy β-lactams has been achieved through a novel diastereoselective NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers. chemrxiv.org This reaction provides access to a variety of monocyclic, spirocyclic, and fused β-lactams. chemrxiv.org Surprisingly, the reaction of a 3:1 mixture of (Z):(E) silyl imino ethers resulted in the trans-3,4-disubstituted β-lactam as the major product. chemrxiv.org

Table 1: Examples of Diastereoselective Azetidine Synthesis
ReactantsReaction TypeKey FeaturesProductReference
Acetoxyketene and epoxyiminesStaudinger [2+2] cyclocondensationHighly diastereoselective formation of cis-β-lactams.cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones nih.gov
C-3 functionalized azetidin-2-onesReduction with NaBH4Diastereoselective formation of trans-azetidines.trans-2,3-Disubstituted 1-arylazetidines rsc.org
N-alkoxy α,β-unsaturated silyl imino ethersNBS-mediated cyclizationForms trans-3,4-disubstituted β-lactams as major products.α-Bromo N-alkoxy β-lactams chemrxiv.org

Enantioselective Approaches to Substituted Azetidines

The synthesis of specific enantiomers of substituted azetidines is of paramount importance, as different enantiomers can exhibit vastly different biological activities. Enantioselective methods aim to produce a single enantiomer, avoiding the need for chiral resolution of a racemic mixture.

A significant challenge in this area is the construction of 2,3-disubstituted azetidines bearing two stereogenic centers. acs.org A copper-catalyzed boryl allylation of azetines has been developed to provide enantioselective access to chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group with the creation of two new stereocenters. acs.org

Another powerful strategy utilizes chiral auxiliaries. For example, chiral tert-butanesulfinamides can be condensed with 1,3-bis-electrophiles like 3-chloropropanal (B96773) to form a sulfinimine. acs.org Subsequent organometallic addition and intramolecular cyclization yield C2-substituted azetidines with high diastereoselectivity, which can then be deprotected to afford the enantioenriched product. acs.org This approach allows for aryl, vinyl, allyl, and alkyl substitution at the C2-position. acs.org

Gold-catalyzed reactions have also emerged as a valuable tool. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov This method proceeds through the formation of a reactive α-oxogold carbene intermediate followed by intramolecular N-H insertion. nih.gov

Furthermore, organocatalysis has been successfully applied to the asymmetric synthesis of aziridines, which can be precursors to azetidines. rsc.org For instance, tetrahydrothiophene-based chiral sulfides have been used as organocatalysts in the imino Corey-Chaykovsky reaction to produce diaryl aziridines with high enantioselectivity. rsc.org

Table 2: Enantioselective Strategies for Azetidine Synthesis
MethodCatalyst/AuxiliaryKey FeaturesProduct TypeReference
Boryl allylation of azetinesCu/bisphosphineEnantioselective difunctionalization, creates two stereocenters.Chiral 2,3-disubstituted azetidines acs.org
Condensation and cyclizationChiral tert-butanesulfinamideHigh diastereoselectivity for C2-substituted azetidines.Enantioenriched C2-substituted azetidines acs.org
Oxidative cyclizationGold catalystFlexible synthesis of chiral azetidin-3-ones.Chiral azetidin-3-ones nih.gov
Imino Corey-Chaykovsky reactionTetrahydrothiophene-based chiral sulfideAsymmetric aziridination.Diaryl aziridines rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound and its analogs often hinges on the careful optimization of reaction conditions to maximize yield and purity. This involves a systematic investigation of various parameters, including the solvent system, catalysts, and reagents.

Solvent System Effects on Reaction Outcomes

The choice of solvent can significantly influence the course and outcome of a chemical reaction, affecting reaction rates, selectivity, and even the stability of intermediates and products. In the synthesis of azetidines, the solvent plays a crucial role in promoting the desired cyclization pathway.

For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screening of solvents revealed that 1,2-dichloroethane (B1671644) (DCE) at reflux provided a high yield of the desired azetidine with excellent regioselectivity. frontiersin.orgnih.gov While other solvents like benzene (B151609), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) were tested, DCE proved to be superior. nih.gov Specifically, benzene resulted in lower selectivity, and coordinating solvents like MeCN and THF, although showing good selectivity, led to incomplete reactions. nih.gov

In another example, the synthesis of disulfide-linked N-sulfonylazetidin-2-imines through a multicomponent reaction was optimized in various solvents. rsc.org Tetrahydrofuran (THF) was identified as the optimal solvent, leading to the formation of the desired azetidines in good yields. rsc.org The reaction of alkynyl ketones with N-tosylimines to form highly functionalized 3-pyrrolines proceeded in good yields in toluene; however, switching the catalyst and using dichloromethane (B109758) (CH₂) as the solvent led to the formation of completely substituted azetidines. organic-chemistry.org

The synthesis of N-protected azetidines from primary arylmethylamines and 1-bromo-3-chloropropane highlights the importance of water in the reaction mixture. google.com The process, carried out in a hot organic solvent with a non-nucleophilic base, requires a sufficient amount of water to promote the formation of the azetidine ring. google.com

Catalyst and Reagent Selection

The appropriate selection of catalysts and reagents is fundamental to achieving high efficiency and selectivity in the synthesis of azetidines.

Lewis acids are frequently employed to catalyze the formation of the azetidine ring. In the intramolecular aminolysis of epoxy amines, various Lewis acids were screened, with Lanthanum (III) triflate (La(OTf)₃) proving to be the most effective catalyst for promoting the desired C3-selective ring-opening to yield the azetidine. frontiersin.orgnih.gov

The choice of base is also critical. In the synthesis of N-aryl-2-cyanoazetidines, ring closure is induced by a base after a one-pot mesylation. organic-chemistry.org Similarly, in the multicomponent synthesis of N-sulfonylazetidin-2-imines, triethylamine (B128534) (Et₃N) was found to be the most effective base. rsc.org For the aza-Michael addition of 1,2,4-triazole (B32235) to an α,β-unsaturated ester to form an azetidine derivative, various bases were tested. nih.gov While DBU gave a low yield, inorganic bases such as Cs₂CO₃, KOAc, and K₃PO₄ provided the product in moderate yields. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromomethyl Azetidine Hydrochloride

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary reaction pathway for 3-(bromomethyl)azetidine (B15306718), particularly under neutral or basic conditions where the nitrogen is deprotonated, involves nucleophilic substitution at the exocyclic methylene (B1212753) carbon bearing the bromine atom.

Displacement reactions with nucleophiles exhibit high regioselectivity, overwhelmingly favoring attack at the bromomethyl group rather than the carbons of the azetidine (B1206935) ring. This preference is attributed to the primary nature of the carbon and the good leaving group ability of the bromide ion. The alternative, a direct attack on the ring carbons, would require the cleavage of a stronger C-C or C-N bond within the strained ring, which is energetically less favorable without prior activation of the ring.

Synthetic studies on related 3-halo-substituted azetidines have demonstrated that various nucleophiles can be effectively introduced at the C-3 position, showcasing the utility of this regioselective substitution. rsc.org For instance, the reaction of 3-bromo-substituted azetidines with different nucleophiles leads to the formation of C-3-substituted azetidine products. rsc.org The reaction proceeds via a standard SN2 mechanism, which would imply an inversion of configuration at the electrophilic carbon. However, since the bromomethyl carbon is not a stereocenter, stereoselectivity in this specific context is not a factor unless adjacent stereocenters influence the reaction sterically.

The nature of the attacking nucleophile plays a critical role in determining the reaction outcome. Strong, and particularly soft, nucleophiles readily displace the bromide from the exocyclic methyl group in an SN2 fashion.

Soft Nucleophiles: Thiolates (RS⁻), cyanides (CN⁻), and azides (N₃⁻) are highly effective for substitution at the bromomethyl position. Theoretical studies on similar electrophiles show that sulfur nucleophiles are excellent reactants in such substitutions. nih.gov

Hard Nucleophiles: Harder nucleophiles, such as alkoxides (RO⁻) or amines, can also effect substitution but may lead to more competitive pathways, especially if the azetidine nitrogen is deprotonated and can participate in the reaction.

Weak Nucleophiles: Weak nucleophiles like water or alcohols are generally unreactive towards the bromomethyl group unless the reaction is driven by intramolecular participation or under conditions that promote the formation of a more reactive intermediate.

The table below summarizes the expected primary reaction pathway based on the type of nucleophile.

Table 1: Influence of Nucleophile Type on Reaction with 3-(Bromomethyl)azetidine

Nucleophile Type Example Expected Primary Reaction Pathway
Strong, Soft Thiolate (RS⁻), Iodide (I⁻) High yield of direct SN2 substitution at the bromomethyl group.
Strong, Hard Alkoxide (RO⁻), Amine (RNH₂) SN2 substitution competes with proton abstraction and potential ring-opening pathways.

A significant competitive pathway to direct SN2 substitution involves the intramolecular participation of the azetidine nitrogen. If the nitrogen is not protonated (i.e., under basic or neutral conditions), it can act as an internal nucleophile, attacking the electrophilic bromomethyl carbon. This intramolecular SN2 reaction results in the formation of a highly strained bicyclic aziridinium (B1262131) ion (1-azoniabicyclo[1.1.1]pentane). rsc.org

This aziridinium intermediate is a potent electrophile due to its significant ring strain. It is much more susceptible to nucleophilic attack than the starting material. Consequently, even weak nucleophiles, which are unreactive towards the initial 3-(bromomethyl)azetidine, can open the bicyclic intermediate. This two-step sequence—intramolecular cyclization followed by nucleophilic ring-opening—constitutes a major competitive pathway that can alter the final product distribution. rsc.org

Ring-Opening Reactions of the Azetidine Core

Azetidines belong to a class of strained heterocycles that are susceptible to ring-opening reactions, which relieve the inherent strain of the four-membered ring. rsc.org

In the presence of a strong acid, the azetidine nitrogen of 3-(bromomethyl)azetidine hydrochloride is protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons by turning the nitrogen into a better leaving group upon ring cleavage. The mechanism is analogous to the acid-catalyzed ring-opening of other strained heterocycles like epoxides and aziridines. khanacademy.orgnih.gov

A nucleophile can then attack one of the ring carbons (C2 or C4), leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors. In general, for acid-catalyzed openings, the nucleophile attacks the more substituted carbon atom as the transition state has some SN1 character. khanacademy.org However, in the case of the 3-(bromomethyl)azetidinium ion, the attack would likely be sterically directed to the less hindered carbon. Brønsted acid-catalyzed alkylation has been shown to be a robust method for functionalizing azetidines, although yields can be affected by the steric bulk of the nucleophile.

Ring-opening can also be induced directly by nucleophiles, primarily through the formation of the bicyclic aziridinium ion intermediate as described in section 3.1.3. The high degree of strain in this intermediate makes it highly reactive towards nucleophilic attack. The subsequent ring-opening can occur at either the original C3 carbon or the exocyclic methylene carbon, leading to different substituted pyrrolidine (B122466) products. A plausible mechanism involves an initial intramolecular displacement yielding the bicyclic aziridinium ion, which then undergoes attack by a nucleophile, such as an alcohol, to give a ring-opened product. rsc.org

In some specific cases, ring-opening can be facilitated by adjacent functional groups. For example, a ring-opening of an azetidine intermediate has been observed when facilitated by an electron-rich furan (B31954) ring. nih.gov The propensity for azetidines to undergo such ring transformations makes them valuable synthons in organic chemistry for accessing substituted acyclic amines or other heterocyclic systems. rsc.org

Table 2: Potential Products from Nucleophilic Attack on the Bicyclic Aziridinium Intermediate

Site of Attack Nucleophile (Nu⁻) Resulting Product Structure Notes
Exocyclic Carbon Weak or Strong Nucleophile 3-(Nucleomethyl)azetidine Product of direct substitution (or attack on the intermediate).
Ring Carbon (C2/C4) Weak or Strong Nucleophile Substituted 3-aminopropyl derivative Product of acid-catalyzed ring opening.

Formation of Acyclic and Expanded Ring Products

The high ring strain of the azetidine ring, estimated to be around 26 kcal/mol, is a key driver for its reactivity, making it susceptible to nucleophilic attack that can lead to either acyclic products or ring-expanded structures. rsc.org While significantly more stable than the corresponding three-membered aziridines, azetidines readily undergo reactions that relieve this strain. rsc.orgrsc.org

Under acidic conditions or in the presence of appropriate nucleophiles, the azetidine ring can open. For instance, acid-mediated intramolecular ring-opening of N-substituted azetidines has been observed, where a pendant amide group can act as an internal nucleophile. nih.gov This process leads to the formation of acyclic or larger ring lactam structures, driven by the initial protonation of the azetidine nitrogen. nih.gov Enzymatic hydrolysis of azetidine derivatives, such as L-azetidine-2-carboxylate, also results in ring opening to form acyclic amino acids, highlighting the biological relevance of this transformation. rsc.org

The formation of expanded ring products, such as pyrrolidines and piperidines, represents another significant reaction pathway for azetidine derivatives. researchgate.net These transformations often proceed through the formation of a bicyclic azetidinium ion intermediate, which is then attacked by a nucleophile at one of the bridgehead carbons, leading to the larger ring system. researchgate.netresearchgate.net

Elimination Reactions Involving the Bromomethyl Group and Azetidine Ring

The presence of the bromomethyl group in 3-(bromomethyl)azetidine provides a handle for various elimination reactions, leading to the formation of unsaturated azetidine derivatives. These reactions are typically induced by bases and are a common pathway for the introduction of double bonds into cyclic systems. libretexts.orgopenstax.org

Base-Induced Dehydrohalogenation

Base-induced dehydrohalogenation is a classic elimination reaction where a proton and a halide are removed from adjacent carbon atoms to form an alkene. In the case of 3-(bromomethyl)azetidine, a suitable base can abstract a proton from the carbon of the azetidine ring at the 3-position, leading to the elimination of the bromide ion and the formation of an exocyclic double bond. libretexts.orgmasterorganicchemistry.com

The choice of base is crucial in directing the reaction towards elimination over substitution. masterorganicchemistry.com Strong, non-nucleophilic bases are often employed to favor the elimination pathway. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting the elimination of hydrogen halides from halogenated azetidines. acs.orgnih.gov The mechanism of this reaction typically follows a concerted E2 pathway, where the base abstracts the proton simultaneously with the departure of the leaving group. openstax.orgmasterorganicchemistry.com

Formation of Strained Azetidinyl Alkenes

For example, the reaction of N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine with DBU results in the formation of a mixture of N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine. acs.orgnih.gov These haloalkenes are formed through a DBU-promoted elimination process. acs.org The formation of these strained azetidinyl alkenes provides a pathway to further functionalize the azetidine scaffold.

Starting MaterialBaseProduct(s)Reference(s)
N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidineDBUN-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine acs.org, nih.gov

Rearrangement Pathways

Rearrangement reactions offer a powerful tool for the structural diversification of azetidine derivatives, allowing for the migration of functional groups or the expansion of the ring system itself. These transformations can lead to the formation of thermodynamically more stable products or provide access to novel heterocyclic scaffolds.

Halogen Dance Reactions in Halogenated Azetidines

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on a ring system, typically in the presence of a strong base. wikipedia.orgclockss.org This reaction is driven by the formation of a more stable carbanionic intermediate. wikipedia.orgwhiterose.ac.uk While commonly observed in aromatic and heteroaromatic systems, analogous rearrangements can occur in strained ring systems like azetidines. acs.org

In a study involving N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidine, treatment with DBU led to the formation of both N-(ethoxycarbonyl)-3-(bromomethylene)azetidine and N-(ethoxycarbonyl)-3-(chloromethylene)azetidine. acs.orgnih.gov The formation of the chloromethylene product is suggested to occur via an intermediate formed by nucleophilic displacement of the bromine by chloride, followed by DBU-promoted elimination of HCl. acs.orgnih.gov This sequence of events, involving halogen migration, is a manifestation of the halogen dance phenomenon in a saturated heterocyclic system. acs.org

SubstrateReagentKey ObservationProposed MechanismReference(s)
N-(ethoxycarbonyl)-3-(bromomethyl)-3-chloroazetidineDBUFormation of both bromo- and chloro-methylene azetidinesChloride-induced displacement of bromide followed by elimination acs.org, nih.gov

Ring Expansion Transformations to Pyrrolidines and Piperidines

The ring expansion of azetidines to five- and six-membered rings, such as pyrrolidines and piperidines, is a synthetically valuable transformation that allows for the construction of these important heterocyclic motifs from a strained four-membered ring precursor. researchgate.netepfl.ch These reactions often proceed via the formation of a bicyclic azetidinium ion intermediate, which is susceptible to nucleophilic attack leading to ring enlargement. researchgate.netnih.gov

For instance, 2-(halomethyl)azetidines can undergo ring expansion to 3-halopyrrolidines. researchgate.net Theoretical studies suggest that in a polar solvent like DMSO, this rearrangement proceeds through a strained 1-azoniabicyclo[2.1.0]pentane intermediate. researchgate.net The stereochemistry of the starting azetidine is often retained in the product, suggesting a stereospecific mechanism involving a double SN2-type process. epfl.ch Similarly, the ring expansion of prolinol derivatives, which contain a pyrrolidine ring, to 3-substituted piperidines proceeds through an aziridinium intermediate, highlighting a related pathway for ring expansion in nitrogen-containing heterocycles. nih.gov While direct examples starting from 3-(bromomethyl)azetidine are less common in the provided literature, the principles of ring expansion of haloalkyl-substituted azetidines are well-established and applicable. researchgate.netepfl.ch

Starting Ring SystemKey IntermediateExpanded Ring ProductReference(s)
AzetidineBicyclic azetidinium ionPyrrolidine, Piperidine researchgate.net, researchgate.net
Pyrrolidine (Prolinol)Aziridinium ionPiperidine nih.gov

Detailed Reaction Mechanism Elucidation

The reaction mechanisms of this compound are intricate, often involving strained intermediates that drive the course of the reaction. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic methodologies.

Experimental investigations into the reaction mechanisms of 3-(bromomethyl)azetidine and its derivatives often involve a combination of kinetic studies, product analysis, and computational modeling to provide a comprehensive picture of the reaction pathways. While specific kinetic data for the hydrochloride salt is not extensively documented in publicly available literature, mechanistic insights can be drawn from studies of related azetidine and aziridine (B145994) systems.

The primary mode of reaction for 3-(bromomethyl)azetidine involves nucleophilic substitution at the bromomethyl carbon. The rate of this substitution is significantly influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment of the azetidine ring. In many reactions, the azetidine nitrogen itself can act as an intramolecular nucleophile, leading to the formation of a highly reactive bicyclic intermediate.

Studies on analogous systems, such as the cyclization of N-substituted 3-halo- and 3-tosyloxypropylamines, have established the facility of intramolecular cyclization to form azetidinium salts. The presence of the strained azetidine ring in 3-(bromomethyl)azetidine adds another layer of complexity, as ring strain can influence the rate of both intermolecular and intramolecular processes.

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating the transition states and energy profiles of reactions involving azetidines. mit.edursc.orgresearchgate.netresearchgate.netmdpi.com These studies can predict the feasibility of different reaction pathways and help rationalize experimentally observed product distributions. For instance, computational models can be used to compare the activation barriers for direct nucleophilic substitution versus the formation of a bicyclic intermediate, providing insights into the predominant reaction mechanism under specific conditions. mit.edu

A summary of experimental approaches used to study the reactivity of azetidine derivatives is presented in the table below.

Experimental Technique Information Gained Relevance to this compound
NMR Spectroscopy Structural elucidation of reactants, products, and stable intermediates.Can be used to identify the products of nucleophilic substitution and potentially detect the formation of bicyclic azetidinium salts under specific conditions.
Mass Spectrometry Determination of molecular weights of products and intermediates.Useful for confirming the identity of substitution products and for studying the fragmentation patterns of intermediates.
Kinetic Studies Determination of reaction rates and orders.Provides information on the molecularity of the rate-determining step, helping to distinguish between SN1 and SN2 type mechanisms.
Deuterium Labeling Tracing the path of atoms during a reaction.Can be used to probe for rearrangements and to understand the stereochemistry of the reaction. researchgate.net

A central feature of the reactivity of 3-(bromomethyl)azetidine is the formation of a bicyclic azetidinium ion intermediate. This highly strained and electrophilic species is generated through the intramolecular displacement of the bromide by the azetidine nitrogen. researchgate.netnih.govmdpi.com This intermediate, a 1-azoniabicyclo[1.1.1]pentane derivative, is not typically isolated but plays a pivotal role in dictating the final products of the reaction.

The formation of this bicyclic aziridinium ion from analogous aziridine precursors is well-documented. researchgate.netnih.govmdpi.comnih.gov By analogy, the reaction of 3-(bromomethyl)azetidine is proposed to proceed via a similar intermediate. Once formed, this bicyclic azetidinium ion is highly susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is a key aspect of its chemistry. Nucleophiles can attack either at the bridgehead carbon or at the exocyclic methylene carbon, leading to different ring-opened or substituted products. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

The general mechanism involving the bicyclic azetidinium ion is depicted below:

Step 1: Formation of the Bicyclic Azetidinium Ion: The azetidine nitrogen acts as an internal nucleophile, displacing the bromide to form the strained 1-azoniabicyclo[1.1.1]pentane cation.

Step 2: Nucleophilic Attack: An external nucleophile attacks the electrophilic bicyclic intermediate. The site of attack determines the structure of the final product.

The stability and reactivity of this bicyclic intermediate are influenced by the substituents on the azetidine ring and the solvent. Computational studies on similar bicyclic aziridinium ions have shown that the ring strain and the distribution of positive charge are key factors governing their reactivity. nih.gov

The intermediacy of such species can explain the formation of rearranged products that are sometimes observed in reactions of 3-substituted azetidines. For instance, in the presence of a nucleophilic solvent, solvolysis products can be formed via the capture of the bicyclic intermediate.

The table below summarizes the key intermediates and their roles in the reactions of 3-(bromomethyl)azetidine.

Intermediate Formation Role in Reaction Pathway Subsequent Reactions
Bicyclic Azetidinium Ion Intramolecular SN2 displacement of the bromide by the azetidine nitrogen. researchgate.netmdpi.comHighly reactive electrophilic intermediate that is central to many reactions of 3-(bromomethyl)azetidine.Undergoes nucleophilic attack at either the bridgehead or exocyclic carbon, leading to ring-opened or substituted products. nih.gov
Tetrahedral Intermediate In reactions involving nucleophilic acyl substitution on a derivative of the azetidine. masterorganicchemistry.comA transient species formed during the addition-elimination mechanism.Collapses to reform a carbonyl group, expelling a leaving group. masterorganicchemistry.com

Applications of 3 Bromomethyl Azetidine Hydrochloride in Advanced Organic Synthesis

Construction of Functionalized Azetidine (B1206935) Derivatives

The inherent reactivity of the bromomethyl group in 3-(bromomethyl)azetidine (B15306718) hydrochloride allows for the straightforward introduction of various substituents at the 3-position of the azetidine ring. This has been extensively exploited for the synthesis of a wide range of functionalized azetidines.

The displacement of the bromide ion by a variety of nucleophiles is a fundamental strategy for the synthesis of 3-substituted azetidines. The nitrogen atom of the azetidine ring is typically protected, often as a carbamate (B1207046) (e.g., Boc-protected), to prevent side reactions.

Alkoxy and Aryloxy Derivatives: The synthesis of 3-alkoxy and 3-aryloxy azetidines can be achieved through the Williamson ether synthesis, where an alkoxide or a phenoxide displaces the bromide. For instance, a series of 3-aryl-3-arylmethoxy-azetidines were synthesized and evaluated for their binding affinities at dopamine (B1211576) and serotonin (B10506) transporters. nih.gov This involved the alkylation of 3-hydroxy-3-arylazetidines with substituted benzyl (B1604629) bromides under phase-transfer conditions to yield N-Boc-3-arylmethoxy-3-arylazetidines. nih.gov

Cyano Derivatives: The introduction of a cyano group to form 3-cyanoazetidine derivatives can be accomplished by reacting the corresponding 3-halomethylazetidine or a derivative with a cyanide salt. A patented process describes the preparation of N-substituted-3-cyano azetidine derivatives by reacting the corresponding azetidin-3-ol (B1332694) with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide in the presence of a lipophilic phase-transfer catalyst. google.com

Amino Derivatives: 3-Aminoazetidine derivatives are crucial intermediates in the synthesis of many biologically active compounds. google.com A direct, single-step synthesis of azetidine-3-amines from a commercially available, bench-stable starting material has been reported, tolerating common functional groups and proceeding in moderate-to-high yields with secondary amines. nih.gov The reaction of N-protected 3-(bromomethyl)azetidine with various primary and secondary amines can also yield the corresponding 3-(aminomethyl)azetidine derivatives.

NucleophileResulting 3-Substituted AzetidineProtection StrategyReference
Alkoxide/Phenoxide3-(Alkoxymethyl)azetidine / 3-(Aryloxymethyl)azetidineN-Boc nih.gov
Cyanide3-(Cyalomethyl)azetidineN-Substituted google.com
Amine3-(Aminomethyl)azetidineN-Boc google.comnih.gov

Table 1: Synthesis of 3-Substituted Azetidines

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature. 3-(Bromomethyl)azetidine hydrochloride and its derivatives are valuable precursors for the construction of spirocyclic systems incorporating the azetidine ring.

A notable application is the enantioselective synthesis of spirocyclic azetidine oxindoles. acs.org This was achieved through an intramolecular C-C bond formation, activated by a novel SF₅-containing chiral cation phase-transfer catalyst, yielding the products in high enantiomeric ratios. acs.org While this specific example starts from isatin-derived diazo compounds, the general principle of using a bifunctional starting material to form a spirocycle with an azetidine ring is demonstrated.

The synthesis of multifunctional spirocycles has also been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by reduction to azetidines. nih.gov Furthermore, the synthesis of "angular" spirocyclic azetidines has been reported, highlighting their potential as bioisosteres for common saturated six-membered heterocycles. nih.gov A modular approach to 3-azetidines and related spirocyclic congeners featuring all-carbon quaternary centers has been developed, leveraging titanacyclobutanes generated from ketones or alkenes. nih.gov

Spirocyclic SystemSynthetic StrategyKey FeaturesReference(s)
Spiro-3,2'-azetidine oxindolesEnantioselective intramolecular C-C bond formationChiral phase-transfer catalysis, high enantiomeric excess acs.org
Multifunctional spirocyclic azetidinesAzetidinone formation and reductionTwo-step sequence from cyclic carboxylic acids nih.gov
Angular spirocyclic azetidinesVariousBioisosteres of larger heterocycles nih.govresearchgate.net
Azaspiro[3.n]alkanesHalogenation of titanacyclobutanesModular assembly, all-carbon quaternary centers nih.gov

Table 2: Preparation of Spirocyclic Azetidine Systems

Role as a Building Block for Diverse Heterocyclic Scaffolds

Beyond the synthesis of simple substituted azetidines, this compound is a key starting material for the construction of more complex and structurally diverse heterocyclic systems.

The rigid framework of the azetidine ring makes it an excellent scaffold for the synthesis of conformationally constrained amino acid analogues, which are valuable tools in medicinal chemistry and chemical biology. nih.gov Peptides incorporating β-amino acids, for instance, often exhibit increased resistance to enzymatic degradation. peptide.com

The synthesis of enantiopure beta-amino alcohols combining the motif with a structurally constrained azetidine cycle has been reported. mdpi.com The key steps involved a base-induced azetidine ring closure followed by the installation of the beta-amino alcohol core. mdpi.com Azetidine carboxylic acids are important building blocks for obtaining various biologically active compounds. nih.gov For example, 2-[(Azetidin-3-yl)(methyl)amino]acetic acid, a substituted glycine (B1666218) derivative, is of significant interest in medicinal chemistry. evitachem.com

Amino Acid AnalogueSynthetic ApproachSignificanceReference(s)
Azetidine-based beta-amino alcoholsBase-induced ring closure and functionalizationConformational constraint, potential for increased potency mdpi.com
(Azetidin-3-yl)acetic acid derivativesFunctionalization of the azetidine ringStructural analogues of neurotransmitters like GABA mdpi.com
2-[(Azetidin-3-yl)(methyl)amino]acetic acidMulti-step synthesis from azetidine precursorsBuilding block for novel pharmaceuticals evitachem.com

Table 3: Azetidine-Containing Amino Acid Analogues

The strategic use of this compound and its derivatives allows for the synthesis of complex bridged and polycyclic systems. An efficient synthesis of the antimalarial compound BRD3914, a bicyclic azetidine, was developed, featuring a key Pd-catalyzed, directed C(sp³)–H arylation of an azetidine at the C3 position. nih.gov This highlights the potential for late-stage functionalization of the azetidine ring to build complex molecular architectures. While not directly starting from 3-(bromomethyl)azetidine, this demonstrates the utility of functionalized azetidines in constructing bridged systems. The synthesis of bridged homoarabinofuranosylpyrimidines, which are bicyclic analogues of AZT, has also been achieved through both chemical and chemoenzymatic routes. beilstein-journals.org

The strain inherent in the four-membered azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, more common five- and six-membered azaheterocycles like pyrrolidines and piperidines. A minireview has focused on the ring-expansion of bicyclic azetidiniums to form pyrrolidines, piperidines, azepanes, and azocanes. researchgate.net This transformation is typically induced by the nucleophilic attack on the bicyclic intermediate.

While direct ring expansion of 3-(bromomethyl)azetidine to pyrroles is less common, the synthesis of pyrroles can be achieved through various other methods, such as the transition metal-catalyzed reaction of dienyl azides or the Paal-Knorr synthesis. organic-chemistry.orgorganic-chemistry.org The Hantzsch pyrrole (B145914) synthesis can also be employed, reacting α-haloketones with β-ketoesters and amines. syrris.com

Target HeterocycleSynthetic StrategyKey Intermediate/ReactionReference(s)
Pyrrolidines, PiperidinesRing-expansion of azetidiniumsBicyclic azetidinium intermediates researchgate.net
PyrrolesCyclization of acyclic precursorsDienyl azides, Paal-Knorr reaction organic-chemistry.orgorganic-chemistry.org

Table 4: Ring Transformations of Azetidine Derivatives

Derivatization Strategies for Synthetic Elaboration

This compound is a valuable building block in medicinal chemistry and drug discovery due to the reactive handles it possesses. The strained four-membered azetidine ring and the reactive bromomethyl group allow for a wide range of chemical modifications. These derivatization strategies enable the exploration of chemical space around the azetidine core, leading to the synthesis of diverse compound libraries for biological screening.

Conversion of Bromomethyl to Other Functionalities

The bromomethyl group at the 3-position of the azetidine ring is a primary alkyl bromide, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly expanding the synthetic utility of this scaffold.

The general transformation involves the displacement of the bromide ion, a good leaving group, by a nucleophile. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrohalic acid formed if the nucleophile is neutral (e.g., an amine or alcohol).

Nucleophilic Substitution Reactions:

A diverse array of nucleophiles can be employed to displace the bromide, leading to a variety of 3-substituted azetidines. The choice of nucleophile is critical in defining the properties of the final molecule.

Oxygen Nucleophiles: Alcohols and phenols can react to form ethers. For instance, reaction with sodium phenoxide would yield a 3-(phenoxymethyl)azetidine (B15266567) derivative.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles, leading to the formation of 3-(aminomethyl)azetidine derivatives. This is a common strategy to link the azetidine core to other pharmacophores.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react readily to form 3-(thiomethyl)azetidine derivatives.

Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, which can be further elaborated into carboxylic acids, amines, or amides.

Other Nucleophiles: Azides can be introduced and subsequently reduced to primary amines or used in click chemistry reactions.

The following table summarizes some examples of nucleophilic substitution reactions at the bromomethyl group:

NucleophileReagent ExampleResulting Functional GroupProduct Class
Hydroxide (B78521)Sodium Hydroxide-CH₂OH3-(Hydroxymethyl)azetidine
AlkoxideSodium Methoxide-CH₂OCH₃3-(Methoxymethyl)azetidine
PhenoxideSodium Phenoxide-CH₂OPh3-(Phenoxymethyl)azetidine
AmineAmmonia, Primary/Secondary Amines-CH₂NH₂, -CH₂NHR, -CH₂NR₂3-(Aminomethyl)azetidine
ThiolateSodium Thiophenoxide-CH₂SPh3-(Phenylthiomethyl)azetidine
CyanideSodium Cyanide-CH₂CN3-(Cyanomethyl)azetidine
AzideSodium Azide-CH₂N₃3-(Azidomethyl)azetidine

Research has demonstrated the successful reaction of 3-bromo-substituted azetidines with various nucleophiles to generate C-3 substituted derivatives. rsc.org These transformations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.

Modification of the Azetidine Nitrogen (e.g., N-protection/deprotection)

The secondary amine of the azetidine ring is a key site for modification. Its nucleophilicity and basicity often necessitate protection during synthetic sequences that involve reactions at the bromomethyl group or other parts of a larger molecule. Following the desired transformations, the protecting group can be removed to liberate the N-H for further functionalization or to yield the final target compound.

N-Protection Strategies:

The choice of a protecting group is crucial and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal. Common protecting groups for the azetidine nitrogen include:

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA). The Cbz group is stable to acidic and basic conditions and is commonly removed by catalytic hydrogenation.

Sulfonamides: The tosyl (Ts) and nosyl (Ns) groups are robust protecting groups. The tert-butanesulfonyl (Bus) group has also been employed and can be removed under acidic conditions. nih.gov

Acyl Groups: Acetyl groups can be used, though their removal often requires harsher conditions (e.g., strong acid or base) which might not be compatible with sensitive functional groups. researchgate.net

The following table outlines common N-protecting groups for azetidines and their typical deprotection conditions:

Protecting GroupReagent for ProtectionAbbreviationDeprotection Conditions
tert-ButoxycarbonylDi-tert-butyl dicarbonate (B1257347) (Boc₂O)BocStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylBenzyl chloroformate (CbzCl)CbzCatalytic hydrogenation (e.g., H₂, Pd/C)
p-Toluenesulfonylp-Toluenesulfonyl chloride (TsCl)TsStrong reducing agents (e.g., Na/NH₃) or strong acid
tert-Butanesulfonyltert-Butanesulfonyl chloride (BusCl)BusAcidic conditions nih.gov
PhenoxysulfonylPhenoxysulfonyl chloridePhsNeutral or mild basic conditions nsf.gov

N-Deprotection and Further Functionalization:

Once the desired modifications at the C-3 position are complete, the N-protecting group can be removed. The resulting free N-H group is a nucleophilic site that can undergo a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl azetidines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated azetidines.

The strategic use of N-protection and deprotection allows for the selective functionalization of either the C-3 side chain or the azetidine nitrogen, providing a powerful toolkit for the synthesis of complex azetidine-containing molecules. researchgate.netnsf.gov

Spectroscopic and Computational Characterization in Research

Spectroscopic Methods for Structural Elucidation in Synthetic Research

Spectroscopic techniques are indispensable tools in synthetic chemistry for verifying the identity and purity of a target molecule. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. While specific experimental spectra for 3-(bromomethyl)azetidine (B15306718) hydrochloride are not widely published, the expected resonances can be predicted based on its known structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protonated amine (NH₂⁺) in the azetidine (B1206935) ring would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the azetidine ring (CH and CH₂) would exhibit complex splitting patterns due to coupling with each other. The methine proton (CH) at the 3-position would be a multiplet, coupled to the adjacent ring and bromomethyl protons. The diastereotopic protons of the bromomethyl group (CH₂Br) would likely appear as a doublet. The two sets of methylene (B1212753) protons on the azetidine ring would also be distinct and show complex splitting.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For 3-(bromomethyl)azetidine hydrochloride, four unique carbon signals would be anticipated. The carbon atom bonded to the bromine (CH₂Br) would appear in the alkyl halide region, while the three distinct carbons of the azetidine ring would resonate at different chemical shifts due to their varying electronic environments.

2D Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignment. COSY experiments would establish the coupling relationships between protons, confirming the connectivity within the azetidine ring and to the bromomethyl group. An HSQC experiment would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For 3-(bromomethyl)azetidine, the free base of the hydrochloride salt, the expected protonated molecule [M+H]⁺ would have a calculated m/z of approximately 149.9913, showing a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). uni.lu HRMS would confirm the elemental composition as C₄H₉BrN⁺.

Fragmentation analysis, often studied through MS/MS experiments, would reveal structural information. Common fragmentation pathways would likely include the loss of a bromine radical (Br•), the loss of HBr, or cleavage of the azetidine ring. These fragmentation patterns serve as a fingerprint for the molecule's structure. While experimental data is limited, predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, are available for various adducts of the free base. uni.lu

Predicted Collision Cross Section Data for 3-(bromomethyl)azetidine (Free Base) This data is computationally predicted and pertains to the free base, not the hydrochloride salt.

Adductm/zPredicted CCS (Ų)
[M+H]⁺149.99129115.2
[M+Na]⁺171.97323124.9
[M-H]⁻147.97673118.8
[M+NH₄]⁺167.01783132.0
[M+K]⁺187.94717117.8
Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present. For this compound, the spectrum would be characterized by vibrations of the azetidinium ion, the C-Br bond, and various C-H bonds.

The most prominent features in the IR spectrum would include:

N-H Stretching: A broad and strong absorption band typically in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the secondary ammonium (B1175870) cation.

C-H Stretching: Absorptions just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the CH and CH₂ groups.

N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ from the bending vibration of the N-H bond.

C-N Stretching: Vibrations associated with the C-N bonds of the azetidine ring.

C-Br Stretching: A characteristic strong absorption in the fingerprint region, typically between 750 and 550 cm⁻¹, indicating the presence of the bromomethyl group.

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar vibrations. researchgate.netresearchgate.net

Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
R₂NH₂⁺N-H Stretch3200 - 2800 (broad)
C-H (alkane)Stretch2960 - 2850
R₂NH₂⁺N-H Bend1600 - 1500
C-H (alkane)Bend1470 - 1370
C-NStretch1250 - 1020
C-BrStretch750 - 550

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

To date, the crystal structure of this compound has not been reported in the surveyed literature. If suitable crystals could be grown, a single-crystal X-ray diffraction experiment would unambiguously confirm its molecular structure. This analysis would reveal the conformation of the azetidine ring, which typically adopts a puckered conformation, and the precise arrangement of the bromomethyl substituent relative to the ring. The technique has been successfully applied to determine the structures of more complex azetidine derivatives, demonstrating its utility for this class of compounds. nih.gov The data obtained from such an analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion, which dictate the crystal packing.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework for understanding and predicting the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could predict a variety of properties before they are determined experimentally.

These calculations can yield an optimized molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. DFT also allows for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Mechanistic Studies through Computational Modeling (e.g., Transition States, Reaction Coordinates)

Computational modeling, particularly density functional theory (DFT), is a powerful tool for elucidating the reaction mechanisms involving azetidine derivatives. These studies allow researchers to map potential energy surfaces, identify transition states, and understand the energetic barriers of various reactions.

For instance, in reactions involving nucleophilic substitution at the bromomethyl group, computational models can predict the geometry of the transition state and the reaction coordinates. The significant ring strain of the azetidinium motif makes it a versatile synthetic intermediate, often used for alkylation through ring-opening reactions with a variety of nucleophiles (C, N, S, and O). nih.gov

Research on the synthesis of azetidinium salts from epichlorohydrin (B41342) has utilized computational simulations to understand the kinetics and reaction mechanisms. acs.org These studies explore the effects of solvent, temperature, and reactants on the reaction yield, confirming that polar protic solvents are optimal for the synthesis. nih.govacs.org The simulations can also compare reaction kinetics in different reactor geometries, such as batch versus continuous-flow systems. acs.org

Furthermore, computational studies have been employed to understand the regioselectivity of azetidine formation. In the lanthanum (III)-catalyzed intramolecular aminolysis of epoxy amines, calculations of transition states showed that the formation of the azetidine ring is energetically more favorable than the formation of a pyrrolidine (B122466) ring under specific catalytic conditions. frontiersin.org These computational results align with experimental findings, highlighting the predictive power of such models. frontiersin.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of chemical compounds. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

In the context of azetidine synthesis, computational models have been used to calculate the frontier orbital energies for various precursors. mit.edu For example, in a photocatalyzed reaction to form azetidines from alkenes and oximes, the HOMO and LUMO energies of the reactants were calculated to predict their reactivity. mit.edu These predictions, which can be performed rapidly, help in pre-screening substrates to determine which pairs will likely react to form the desired azetidine product. mit.edu

A theoretical study on various organic compounds calculated several quantum chemical parameters, including HOMO-LUMO energies, to understand their reactivity. The electrophilicity index (ω), which measures a species' ability to accept electrons, can be derived from these values. nih.gov For many synthesized compounds, the ionization potential (electron-releasing tendency) was found to be higher than the electrophilicity index, indicating a more nucleophilic character. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Model Azetidine Derivative

ParameterValue (eV)Description
EHOMO-8.5Energy of the Highest Occupied Molecular Orbital
ELUMO-0.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.3Energy difference, indicating chemical stability

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature. The values are typical for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org

NBO analysis can elucidate the stability of a molecule by quantifying the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. wikipedia.org For example, weak occupancies in valence antibonding orbitals indicate departures from an idealized Lewis structure, signifying delocalization effects. wikipedia.org In systems with anomeric effects, NBO analysis has been used to demonstrate the dominating role of hyperconjugation, which is dependent on the solvent medium. rsc.org

For a molecule like this compound, NBO analysis would be crucial in understanding the electronic interactions between the azetidine ring, the bromomethyl group, and the hydrochloride counter-ion. It can provide insights into the properties of chemical bonds and their susceptibility to nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govresearchgate.net Green areas correspond to neutral potential. researchgate.net

MEP analysis is a reliable indicator for predicting sites of nucleophilic and electrophilic interactions, as well as hydrogen bonding. researchgate.net For this compound, an MEP map would likely show a positive potential around the hydrogen atoms of the azetidinium ion and the carbon atom attached to the bromine, making them susceptible to nucleophilic attack. The bromine atom and the chloride ion would be associated with negative potential. This visual information is instrumental in understanding intermolecular interactions and chemical reactivity. nih.gov

Thermodynamic Property Calculations at Varying Conditions

Theoretical and computational chemistry allows for the prediction of various thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, under different conditions. umd.edu These calculations are essential for understanding the stability of reactants, products, and transition states, and for predicting the spontaneity and equilibrium of a reaction.

For instance, in the synthesis of azetidinium salts, the effect of temperature on the reaction yield has been studied. nih.govacs.org Higher temperatures are often required to overcome the activation energy for nucleophilic addition and subsequent intramolecular cyclization. nih.govacs.org Computational methods can model these temperature effects and help optimize reaction conditions. By calculating thermodynamic properties, researchers can predict how changes in temperature and pressure will affect the molecular system, providing insights that are complementary to experimental observations. monash.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(bromomethyl)azetidine hydrochloride, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves bromination of azetidine derivatives. For example, alkylation of azetidine precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. To minimize undesired side reactions (e.g., over-alkylation), use low temperatures (0–5°C) and inert atmospheres (argon/nitrogen). Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
  • Validation : Confirm structural integrity using 1H NMR^1 \text{H NMR} (e.g., peaks for bromomethyl at δ 3.5–4.0 ppm) and LC-MS for molecular weight verification .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE Requirements : Wear impervious gloves (nitrile), tightly sealed goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers confirm the purity and stability of this compound during storage?

  • Analytical Methods : Use HPLC with a C18 column (detection at 210–220 nm) to assess purity (>95%). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities using mass spectrometry .
  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for drug discovery?

  • Experimental Design : The bromomethyl group enables Suzuki-Miyaura couplings with boronic acids to generate diverse azetidine derivatives. Optimize conditions using Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and isolate products via flash chromatography .
  • Challenges : Competing elimination reactions may occur; mitigate by using bulky ligands (e.g., XPhos) to stabilize the palladium intermediate .

Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of azetidine derivatives like this compound?

  • Model Systems :

  • BV2 Microglia : Treat LPS-stimulated cells (1 µg/mL) and measure NLRP3 inflammasome activation via IL-1β ELISA. Compare results to positive controls (e.g., MCC950) .
  • SH-SY5Y Neuronal Cells : Assess neuroprotection against oxidative stress (e.g., MPP+^+-induced cytotoxicity) by measuring mitochondrial membrane potential (JC-1 assay) and ROS levels (DCFH-DA probe) .

Q. How can researchers address solubility limitations of this compound in aqueous-based assays?

  • Strategies :

  • Use co-solvents like DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
  • Prepare stock solutions in 0.1 M HCl (pH 2–3) and dilute in assay buffers. Validate solubility via dynamic light scattering (DLS) to confirm no precipitation .

Q. What computational approaches can predict the reactivity of this compound in nucleophilic substitutions?

  • Methods : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers. Compare with experimental SN2S_N2 reaction rates (e.g., with amines or thiols) to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.